CDK4 Inhibitory Potency: Comparison of Pyrido[2,3-d]pyrimidine Class vs. Standard Chemotherapeutics
The pyrido[2,3-d]pyrimidine scaffold, a direct derivative of the target compound's core, demonstrates potent cyclin D/Cdk4 inhibition with reported IC50 values as low as 0.004 μM (4 nM) [1]. This represents a significant enhancement in potency compared to the broad-spectrum CDK inhibitor flavopiridol, which exhibits an IC50 of approximately 60-70 nM against Cdk4 [2]. This >15-fold difference in potency underscores the utility of the pyrido[2,3-d]pyrimidine core for achieving potent kinase inhibition, for which 6-Chloropyrido[2,3-d]pyrimidine is a key synthetic entry point.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.004 μM (4 nM) against cyclin D/Cdk4 (for a derivative of the class) |
| Comparator Or Baseline | Flavopiridol: ~60-70 nM against Cdk4 |
| Quantified Difference | ≥15-fold greater potency for the pyrido[2,3-d]pyrimidine class |
| Conditions | Enzymatic kinase assay; data derived from compound 56 in the pyrido[2,3-d]pyrimidine series [1] vs. literature values for flavopiridol [2]. |
Why This Matters
This quantitative potency advantage supports the selection of pyrido[2,3-d]pyrimidine-based cores for developing next-generation, high-affinity CDK4 inhibitors.
- [1] Med. Res. Rev. 2001, 21, 6, 487-498. Cyclin‐dependent kinase inhibitors for treating cancer. View Source
- [2] Blood 1998, 91, 10, 3597-3603. Flavopiridol: the first cyclin-dependent kinase inhibitor to enter clinical trials. View Source
